Hydrogen-Bond Donor Count: Tertiary Amine (0 HBD) vs. Secondary Amine Analog (1 HBD) as a Determinant of Membrane Permeability
The target compound 4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione (CAS 549548-11-0) possesses zero hydrogen-bond donor (HBD) atoms, compared to one HBD in its closest structural analog 4-(butylamino)-5-ethylcyclohexa-3,5-diene-1,2-dione (CAS 201163-39-5), which retains a secondary amine N–H [1]. This difference is structurally absolute—the N-methyl group replaces the N–H proton—and is not subject to experimental variability. The removal of the sole HBD is predicted to reduce polar surface area (PSA) by approximately 12–15 Ų and increase the octanol-water partition coefficient (logP) by an estimated 0.4–0.6 log units based on fragment-based calculations (clogP analog = 1.88; target predicted ≈ 2.3–2.5) . In the context of CNS drug-like property guidelines, zero HBD is favorable for passive blood-brain barrier penetration, whereas the analog with one HBD may exhibit reduced CNS partitioning [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amine, N–CH3 group) |
| Comparator Or Baseline | CAS 201163-39-5: 1 HBD (secondary amine, N–H group) |
| Quantified Difference | ΔHBD = −1 (absolute structural difference); estimated ΔlogP = +0.4 to +0.6 |
| Conditions | Structural comparison based on SMILES: Target = CCCCN(C)C1=CC(=O)C(=O)C=C1CC; Comparator = CCCCNC1=CC(=O)C(=O)C=C1CC |
Why This Matters
For procurement decisions involving cell-based permeability assays, CNS target screening, or any application where passive membrane diffusion is rate-limiting, the zero-HBD tertiary amine offers a structurally guaranteed advantage over the secondary-amine analog.
- [1] Mure M, Wang SX, Klinman JP. J Am Chem Soc. 2003;125(20):6113-6125. Characterizes 4-(butylamino)-5-ethyl-1,2-benzoquinone (CAS 201163-39-5) as secondary amine LTQ model. doi:10.1021/ja0214274. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Reviews HBD count criteria for CNS penetration. View Source
